molecular formula C22H38O2 B14356644 2-Methylpropyl octadeca-9,12,15-trienoate CAS No. 90706-70-0

2-Methylpropyl octadeca-9,12,15-trienoate

Cat. No.: B14356644
CAS No.: 90706-70-0
M. Wt: 334.5 g/mol
InChI Key: RFBZITGAYHNTIY-UHFFFAOYSA-N
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Description

2-Methylpropyl octadeca-9,12,15-trienoate is a chemical compound with the molecular formula C22H38O2 . It is an ester derived from octadeca-9,12,15-trienoic acid, commonly known as linolenic acid, and 2-methylpropanol. This compound is characterized by its long carbon chain with multiple double bonds, making it a polyunsaturated fatty acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl octadeca-9,12,15-trienoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing and heating of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl octadeca-9,12,15-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl octadeca-9,12,15-trienoate has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and transesterification reactions.

    Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.

    Industry: It is used in the formulation of biodegradable lubricants and surfactants

Mechanism of Action

The mechanism of action of 2-Methylpropyl octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl octadeca-9,12,15-trienoate is unique due to its specific ester linkage, which imparts distinct physical and chemical properties. Its branched alcohol component (2-methylpropanol) provides different steric and electronic effects compared to linear alcohols, influencing its reactivity and interactions in biological systems .

Properties

CAS No.

90706-70-0

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

2-methylpropyl octadeca-9,12,15-trienoate

InChI

InChI=1S/C22H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h5-6,8-9,11-12,21H,4,7,10,13-20H2,1-3H3

InChI Key

RFBZITGAYHNTIY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(C)C

Origin of Product

United States

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